5-Ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
5-Ethoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between nitrile oxides and alkenes, leading to the formation of the isoxazole ring. The nitrile oxides can be generated from oximes by oxidation using reagents such as sodium hypochlorite . The reaction conditions are generally mild, and the yields are high, making this method efficient and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for 5-Ethoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide are not well-documented, the general principles of isoxazole synthesis can be applied. Industrial production would likely involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of eco-friendly and cost-effective reagents would be prioritized to ensure sustainability and economic viability.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups to the isoxazole ring.
Scientific Research Applications
5-Ethoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Medicine: The compound’s therapeutic potential is explored for developing new medications targeting various diseases.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroisoxazole derivatives: These compounds share the same core structure but differ in the substituents attached to the isoxazole ring.
Isoxazole analogs: Compounds with similar isoxazole rings but different functional groups or side chains.
Uniqueness
5-Ethoxy-N-methyl-4,5-dihydroisoxazole-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and N-methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
144537-11-1 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-ethoxy-N-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c1-3-11-6-4-5(9-12-6)7(10)8-2/h6H,3-4H2,1-2H3,(H,8,10) |
InChI Key |
WPCPNZCCIQLPAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=NO1)C(=O)NC |
Origin of Product |
United States |
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